2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a tetrahydrobenzo[b][1,4]oxazepin-4-one core. Its structural complexity arises from the fusion of a sulfonamide group with a substituted oxazepine ring, which may confer unique physicochemical and pharmacological properties. Crystallographic studies using the SHELX system (specifically SHELXL) have been critical in resolving its three-dimensional conformation, enabling analysis of bond lengths, angles, and intermolecular interactions . Such structural insights are foundational for comparing its activity and stability with analogous compounds.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-6-9-16(26-5)18(10-13)28(24,25)21-14-7-8-15-17(11-14)27-12-20(2,3)19(23)22(15)4/h6-11,21H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKIBBGAQDOCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS Number: 922041-37-0) is a complex organic molecule that exhibits significant potential in various biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 922041-37-0 |
The compound consists of a benzenesulfonamide backbone with a methoxy group and a tetrahydrobenzo[b][1,4]oxazepin moiety. This unique structure may contribute to its biological activity by enhancing its interaction with various biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to the one in focus exhibit antimicrobial activity against various pathogens. For instance, derivatives containing the tetrahydrobenzo[b][1,4]oxazepin structure have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy can be quantified using the Minimum Inhibitory Concentration (MIC). For example:
| Compound | MIC (μM) |
|---|---|
| 2-Methoxy-5-methyl... | Not yet determined |
| Reference Compound (Ciprofloxacin) | 0.21 μM against Pseudomonas aeruginosa |
The proposed mechanisms of action for sulfonamide compounds often involve inhibition of bacterial folate synthesis. The structural features of this compound suggest potential interactions with key enzymes involved in this pathway.
Case Studies
- Antibacterial Activity Against E. coli and P. aeruginosa :
- Cytotoxicity Assessment :
-
Molecular Docking Studies :
- Computational studies have suggested that the compound may bind effectively to target proteins such as DNA gyrase and MurD, which are critical for bacterial growth and replication . The binding interactions include hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site.
Comparison with Similar Compounds
Research Findings and Limitations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what analytical techniques validate its purity and structure?
- Synthesis : A multi-step approach involving sulfonamide coupling and oxazepine ring formation is typical. For example, benzenesulfonamide derivatives are often synthesized via nucleophilic substitution between activated sulfonyl chlorides and amine-containing intermediates under inert conditions .
- Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H/C NMR for functional group confirmation) are critical. Infrared (IR) spectroscopy can confirm carbonyl (C=O) and sulfonamide (S=O) stretches, as seen in related benzazepine derivatives (e.g., IR peaks at 1678 cm for C=O and 1157 cm for S=O) .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Solubility : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred due to the compound’s hydrophobic benzenesulfonamide and oxazepine moieties. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation in aqueous buffers .
- Assay Optimization : Use solvent concentrations <1% (v/v) to avoid cytotoxicity. For in vitro studies, solubility can be enhanced via co-solvents (e.g., PEG-400) or cyclodextrin encapsulation .
Q. What computational tools predict the compound’s reactivity or binding affinity in target validation studies?
- Reactivity : Density functional theory (DFT) calculations (e.g., Gaussian 16) model electrophilic/nucleophilic sites, particularly at the sulfonamide nitrogen or oxazepine carbonyl .
- Binding Affinity : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) evaluate interactions with biological targets (e.g., enzymes with hydrophobic active sites) .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction yields and minimize byproducts during synthesis?
- Methodology : Apply factorial designs (e.g., Box-Behnken or Central Composite Design) to screen variables like temperature, catalyst loading, and solvent polarity. For example, a 3 factorial design identified optimal conditions for benzodiazepine derivatives, reducing reaction time by 40% .
- Data Analysis : Response surface methodology (RSM) quantifies interactions between variables. Contradictions in yield data (e.g., solvent polarity vs. catalyst efficiency) are resolved via ANOVA and residual plots .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Case Study : If the compound shows nM-level inhibition in enzymatic assays but µM activity in cell-based models, consider off-target effects or metabolic instability. Use LC-MS/MS to monitor intracellular compound stability and siRNA knockdown to confirm target specificity .
- Meta-Analysis : Cross-reference data with structurally similar benzenesulfonamides (e.g., substitution patterns affecting logP and membrane permeability) .
Q. How does the oxazepine ring’s conformational flexibility influence pharmacological properties?
- Structural Dynamics : X-ray crystallography or NOESY NMR reveals puckering modes of the tetrahydrooxazepine ring. For example, 3,3,5-trimethyl substitution restricts ring flexibility, enhancing target selectivity .
- Pharmacokinetics : Rigidified analogs show improved metabolic stability in liver microsome assays (e.g., t >2 hours vs. <30 minutes for flexible analogs) .
Q. What advanced purification techniques address challenges in isolating stereoisomers or regioisomers?
- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers. For regioisomers, ultra-high-performance liquid chromatography (UHPLC) with C18 columns achieves baseline separation (resolution >1.5) .
- Crystallization : Solvent/antisolvent screening (e.g., ethanol/water systems) produces single crystals for X-ray diffraction, confirming regiochemistry .
Methodological Resources
- Experimental Design : CHEM/IBiS 416 (Practical Training in Chemical Biology Methods) covers DOE and assay validation .
- Computational Tools : ICReDD’s quantum chemical reaction path search methods streamline reaction optimization .
- Analytical Standards : Refer to PubChem (CID-specific data) and peer-reviewed syntheses for validation benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
